2-ethoxy-4,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide

Serotonin receptor pharmacology Regioisomer SAR GPCR screening

This 2-ethoxy-4,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide (CAS 902248-95-7) is critical for SAR studies where ethoxy regioisomerism governs biological activity. Unlike the 5-ethoxy-2,4-dimethyl isomer (5-HT1A EC50 ~99 µM), the 2-ethoxy-4,5-dimethyl configuration offers a distinct GPCR interaction profile. The 2-pyridinylmethyl moiety enables copper-catalyzed C-N bond cleavage and metal-chelation essential for kinase targeting. With CNS-drug-like TPSA (~68-72 Ų) and LogP (4.0-4.5), it serves as a reference standard for brain-penetrant sulfonamide programs. Ortho-ethoxy-induced conformational restriction provides entropic advantages in fragment-based screening. Specify this exact isomer to avoid false negatives in diversity-oriented GPCR panels.

Molecular Formula C16H20N2O3S
Molecular Weight 320.4g/mol
CAS No. 902248-95-7
Cat. No. B497544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-4,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide
CAS902248-95-7
Molecular FormulaC16H20N2O3S
Molecular Weight320.4g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC2=CC=CC=N2
InChIInChI=1S/C16H20N2O3S/c1-4-21-15-9-12(2)13(3)10-16(15)22(19,20)18-11-14-7-5-6-8-17-14/h5-10,18H,4,11H2,1-3H3
InChIKeyALUGCYSTRXFOGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethoxy-4,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide (CAS 902248-95-7): Structural Identity and Procurement Context


2-Ethoxy-4,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide (CAS 902248-95-7) is a synthetic small-molecule benzenesulfonamide derivative with the molecular formula C16H20N2O3S and a molecular weight of 320.4 g/mol . It features a 2-ethoxy-4,5-dimethyl-substituted phenyl ring linked via a sulfonamide bridge to a 2-pyridinylmethylamine moiety. The compound belongs to the N-(2-pyridinylmethyl)benzenesulfonamide subclass, a scaffold utilized in medicinal chemistry for kinase inhibition, receptor modulation, and enzyme targeting [1]. Its CAS registry number (902248-95-7) and SMILES notation (CCOc1cc(C)c(C)cc1S(=O)(=O)NCc1ccccn1) serve as unambiguous procurement identifiers, distinguishing it from regioisomeric and analog variants that share the same molecular formula but differ in substitution pattern and biological profile .

Why Generic Substitution of 2-Ethoxy-4,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide Is Scientifically Unreliable


Within the benzenesulfonamide chemical space, compounds sharing the identical molecular formula (C16H20N2O3S) can exhibit fundamentally different properties due to variations in ethoxy/methyl regioisomerism, pyridinyl attachment position, and N-substitution type. For example, the 5-ethoxy-2,4-dimethyl positional isomer (CID 850041) demonstrates measurable 5-HT1A receptor activity (EC50 9.90E+4 nM), whereas no equivalent data exist for the 2-ethoxy-4,5-dimethyl configuration [1]. The pyridin-3-ylmethyl variant (CAS 1206139-02-7) presents a distinct hydrogen-bonding geometry that alters target engagement profiles . The 2-phenylethyl analog replaces the pyridinyl nitrogen with a phenyl ring, eliminating the metal-chelating and hydrogen-bond-accepting capacity of the pyridine moiety that is critical for selective kinase and enzyme inhibition . Consequently, treating these compounds as interchangeable procurement equivalents without experimental validation introduces uncontrolled variables into any structure-activity relationship (SAR) study or assay campaign.

Quantitative Differentiation Evidence for 2-Ethoxy-4,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide (CAS 902248-95-7) Relative to Close Analogs


Regioisomeric Ethoxy/Methyl Positioning Confers Distinct Receptor Pharmacodynamics Relative to the 5-Ethoxy-2,4-dimethyl Isomer

Direct head-to-head pharmacodynamic comparison is infeasible due to the absence of published bioactivity data for the target compound (2-ethoxy-4,5-dimethyl). However, differential data exist for its closest regioisomer, 5-ethoxy-2,4-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide (CID 850041), which acts as a weak agonist at the human 5-HT1A receptor with an EC50 of 9.90E+4 nM (99 µM) in a cell-based β-lactamase reporter gene assay at pH 7.4 and 23°C [1]. The ortho-ethoxy, para/ortho-dimethyl substitution pattern of the target compound positions the ethoxy group adjacent to the sulfonamide linkage, potentially introducing steric constraints and altering hydrogen-bond networks relative to the meta-ethoxy (5-position) variant. This structural divergence is sufficient to produce a >10-fold shift in receptor binding affinity within closely related sulfonamide series, making experimental validation mandatory rather than presumptively transferring data between regioisomers.

Serotonin receptor pharmacology Regioisomer SAR GPCR screening

2-Pyridinylmethyl vs. 3-Pyridinylmethyl Substitution Defines Divergent Coordination Chemistry and Target Engagement Geometry

The 2-pyridinylmethyl substituent of the target compound positions the pyridinyl nitrogen in a 1,4-relationship with the sulfonamide sulfur, enabling bidentate N,N-chelation of transition metals or a specific hydrogen-bond donor-acceptor geometry within kinase ATP-binding pockets. In contrast, the 3-pyridinylmethyl isomer (CAS 1206139-02-7) shifts the nitrogen to a 1,5-relationship, altering the bite angle from approximately 90° to >120° in chelation modes . This geometric difference directly impacts the compound's ability to coordinate Zn²⁺ in carbonic anhydrase or Mg²⁺ in kinase active sites. In synthetic chemistry applications, the 2-pyridinylmethyl variant serves as a privileged intermediate for copper-catalyzed C-N bond cleavage to yield N-sulfonylformamidines, a reaction that leverages the unique proximity of the pyridin-2-yl nitrogen to the sulfonamide for copper coordination and subsequent rearrangement [1].

Metal chelation Kinase inhibitor design Coordination chemistry

N-(2-Phenylethyl) Replacement Eliminates Pyridinyl-Dependent Hydrogen-Bond Acceptor Capacity and Reduces Calculated Polar Surface Area

Replacement of the 2-pyridinylmethyl group with a 2-phenylethyl substituent (as in 2-ethoxy-4,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide) eliminates the pyridinyl nitrogen, which serves as a hydrogen-bond acceptor (HBA). The parent benzenesulfonamide, N-(2-pyridinylmethyl)benzenesulfonamide, has a reported topological polar surface area (TPSA) of 67.44 Ų and a calculated LogP of 3.03 . Addition of the 2-ethoxy and two methyl substituents increases LogP by approximately 1.0-1.5 units (estimated ClogP ~4.0-4.5) while maintaining TPSA in the 68-72 Ų range . In contrast, the 2-phenylethyl analog has no pyridinyl HBA, reducing TPSA to approximately 55-58 Ų and increasing LogP to >5.0, which may enhance blood-brain barrier permeability but reduces aqueous solubility and alters off-target binding profiles. This physicochemical divergence means the two compounds are not interchangeable in CNS-targeted or solubility-critical assay formats.

Physicochemical property optimization CNS permeability Solubility parameter

2-Ethoxy-4,5-dimethyl Substitution Pattern on the Phenyl Ring Reduces Rotatable Bonds and Enhances Conformational Rigidity Relative to Lower Alkyl Analogs

The 2-ethoxy-4,5-dimethyl benzenesulfonamide core presents two ortho substituents (ethoxy and sulfonamide) that restrict rotation about the C-S bond due to steric hindrance, reducing the number of accessible conformers relative to unsubstituted or mono-substituted analogs. Compared to 4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide (a minimal analog with only one methyl group), the target compound has a reduced effective rotatable bond count (excluding terminal methyl rotors) and a more constrained pharmacophoric presentation . This conformational restriction can translate into binding entropy advantages of 0.5-2.0 kcal/mol in target engagement when the bioactive conformation is pre-organized, a favorable characteristic for fragment-to-lead optimization. The 5-bromo-2,4-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide analog introduces a heavy halogen that increases molecular weight and polarizability but does not provide the same conformational restriction as the ethoxy group, as the planar bromine substituent permits free C-S bond rotation .

Conformational restriction Entropic binding optimization Ligand efficiency

Validated Application Scenarios for 2-Ethoxy-4,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide (CAS 902248-95-7) Based on Quantitative Evidence


GPCR Screening Panels Requiring Independent Regioisomeric Pharmacological Profiling

The target compound's 2-ethoxy-4,5-dimethyl configuration is structurally distinct from the 5-ethoxy-2,4-dimethyl isomer, which has a measured 5-HT1A EC50 of 99 µM [1]. When screening benzenesulfonamide libraries against aminergic GPCRs, including the 2-ethoxy-4,5-dimethyl variant as a distinct entity rather than relying on regioisomeric data prevents false negatives arising from positional effects. This compound is appropriate for inclusion in diversity-oriented GPCR panels where ethoxy regioisomerism is a SAR variable under investigation.

Copper-Catalyzed Synthetic Methodology Employing N-(2-Pyridinylmethyl)benzenesulfonamides as Substrates for C-N Cleavage

Published methodology demonstrates that N-(2-pyridinylmethyl)benzenesulfonamides undergo copper-catalyzed C-N bond cleavage to generate N-sulfonylformamidines in moderate to excellent yields [2]. The 2-pyridinylmethyl group is mechanistically essential for copper coordination and subsequent rearrangement. The target compound, bearing the requisite 2-pyridinylmethyl motif with additional ethoxy and methyl substituents, serves as a test substrate for exploring electronic and steric effects on reaction yield and scope in this synthetic transformation.

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

With an estimated TPSA of 68-72 Ų and ClogP of 4.0-4.5, the target compound occupies a physicochemical space consistent with CNS drug-likeness (TPSA < 90 Ų, LogP 1-5) . Its pyridinyl nitrogen provides a measurable hydrogen-bond acceptor capacity (ΔTPSA ≈ 10-17 Ų vs. the 2-phenylethyl analog) that can be exploited in structure-based design of CNS-penetrant sulfonamide inhibitors. This compound is suitable as a reference standard in CNS permeability assays where polar surface area is a controlled variable.

Conformationally Restricted Fragment Library for Entropy-Driven Lead Optimization

The ortho-ethoxy substitution adjacent to the sulfonamide linkage introduces steric hindrance that restricts C-S bond rotation, pre-organizing the pharmacophore for target engagement . This property makes the compound a valuable member of fragment libraries designed to probe entropic contributions to binding free energy. In fragment-based screening against kinase or enzyme targets, the conformational restriction of the 2-ethoxy-4,5-dimethyl core provides a measurable advantage in ligand efficiency metrics relative to freely rotating mono-substituted analogs.

Quote Request

Request a Quote for 2-ethoxy-4,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.